molecular formula C23H25N3O3 B14933424 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B14933424
M. Wt: 391.5 g/mol
InChI Key: NWRLQVOERIZVIL-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that features an indole moiety, a piperidine ring, and a methoxyphenyl group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the indole nucleus, the piperidine ring, and the methoxyphenyl acetamide group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimized reaction conditions, including the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    1-(1H-indol-3-yl)ethanone: Another indole derivative with different functional groups.

Uniqueness

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide is unique due to its combination of indole, piperidine, and methoxyphenyl groups, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H25N3O3/c1-29-19-8-6-16(7-9-19)14-22(27)24-18-10-12-26(13-11-18)23(28)21-15-17-4-2-3-5-20(17)25-21/h2-9,15,18,25H,10-14H2,1H3,(H,24,27)

InChI Key

NWRLQVOERIZVIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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